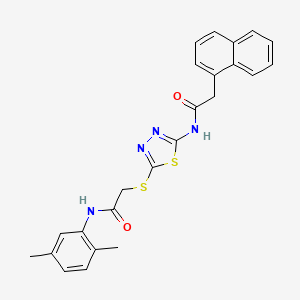
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazolyl moiety linked to an acetamido group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions that yield derivatives with varying biological properties.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds derived from similar scaffolds have shown effectiveness against MRSA, with some achieving minimum inhibitory concentrations (MICs) below 1 µg/mL .
- Vancomycin-resistant Enterococcus faecium : Certain derivatives have demonstrated favorable activity against this resistant strain, suggesting potential for development into new therapeutic agents .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3h | MRSA | < 1 | Excellent |
| 3j | E. faecium | < 2 | Favorable |
| 9f | Candida spp. | < 0.5 | Broad-spectrum antifungal |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of the compound using various cell lines:
- A549 (lung cancer) and Caco-2 (colon cancer) cell lines were used to assess cytotoxicity. Results indicated that modifications to the thiadiazole moiety significantly influenced cytotoxic effects, with some derivatives exhibiting IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 7 | A549 | 15 | Moderate activity |
| 14f | Caco-2 | 10 | High cytotoxicity |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Protein Synthesis : Some studies suggest that thiadiazole derivatives may interfere with bacterial ribosomal function.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Targeting Resistance Mechanisms : The structural features allow for interaction with resistance mechanisms in pathogens, enhancing efficacy against resistant strains .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several thiadiazole derivatives and evaluated their activity against drug-resistant strains of bacteria. The results highlighted the potential of these compounds as novel antimicrobial agents, particularly in treating infections caused by resistant pathogens . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer activity of similar compounds, revealing significant cytotoxic effects in various cancer cell lines. The findings support further exploration into their application as chemotherapeutic agents .
Propiedades
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-10-11-16(2)20(12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSMCBQYXFXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














